Piperazine, 1-(4-fluorophenyl)-4-methyl-
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPGOGCZDXFCEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449360 | |
| Record name | Piperazine, 1-(4-fluorophenyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218940-68-2 | |
| Record name | 1-(4-Fluorophenyl)-4-methylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=218940-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1-(4-fluorophenyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Piperazine, 1 4 Fluorophenyl 4 Methyl and Analogues
Established Synthetic Routes and Reaction Mechanisms
The synthesis of 1-aryl-4-methylpiperazines, including the title compound, typically relies on two primary strategies: the formation of the piperazine (B1678402) ring followed by or concurrent with its substitution, or the direct arylation of a pre-formed piperazine core.
Ring Closure and Alkylation Strategies
Ring closure reactions provide a fundamental approach to constructing the piperazine core. A common method involves the cyclization of diethanolamine (B148213) or its derivatives. For instance, a one-pot synthesis can be employed where diethanolamine is treated with hydrobromic acid to form bis(2-bromoethyl)amine, which is then reacted in situ with an appropriate aniline, such as 4-fluoroaniline (B128567), to yield the 1-arylpiperazine. core.ac.uk Subsequent N-alkylation at the N4 position with a methylating agent, such as methyl iodide or dimethyl sulfate, under basic conditions completes the synthesis of Piperazine, 1-(4-fluorophenyl)-4-methyl-.
Another established ring-closure method involves the reaction of an N-substituted bis(2-hydroxyethyl)amine derivative with an aniline. For example, N,O,O′-tris(toluene-p-sulfonyl)bis(2-hydroxyethyl)amine can react with 4-fluoroaniline to form the tosyl-protected piperazine ring, which can then be deprotected and methylated. rsc.org
Direct alkylation of a pre-formed piperazine ring is a more common and often more straightforward approach. The synthesis can commence with N-methylpiperazine, which is then subjected to N-arylation with an activated fluoro-aromatic compound, such as 1-fluoro-4-nitrobenzene, followed by reduction of the nitro group. However, the most prevalent alkylation strategy involves the nucleophilic substitution reaction between a 1-arylpiperazine and an alkylating agent. nih.gov For the title compound, this would involve the reaction of 1-(4-fluorophenyl)piperazine (B120373) with a methyl halide.
A related strategy employs reductive amination. This involves reacting 1-(4-fluorophenyl)piperazine with formaldehyde (B43269) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or formic acid (Eschweiler-Clarke reaction) to introduce the methyl group at the N4 position. nih.gov
To control regioselectivity, especially when synthesizing more complex analogues, protection-deprotection strategies are often used. For example, piperazine can first be mono-acetylated to form N-acetylpiperazine. researchgate.net This intermediate can then be arylated at the unprotected nitrogen, followed by alkylation and subsequent hydrolytic removal of the acetyl group. A general scheme for N-alkylation of N-acetylpiperazine is shown below. researchgate.net
General Procedure for Alkylation of N-Acetylpiperazine
| Step | Procedure | Reactants | Conditions |
|---|---|---|---|
| 1 | Alkylation | N-Acetylpiperazine, Alkyl Halide (e.g., R-Br) | K₂CO₃, Acetonitrile (B52724), Reflux |
| 2 | Hydrolysis | N-Acetyl-N'-alkylpiperazine | Aqueous HCl, Reflux |
Palladium-Catalyzed Cross-Coupling Approaches to Arylpiperazines
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the synthesis of N-arylpiperazines due to their high efficiency and broad substrate scope. nih.gov This approach directly forges the C-N bond between an aryl halide (or pseudohalide) and the piperazine nitrogen. nih.govyoutube.com
To synthesize 1-(4-fluorophenyl)-4-methylpiperazine, the reaction would involve coupling N-methylpiperazine with a 4-fluorophenyl halide, such as 1-bromo-4-fluorobenzene (B142099) or 1-chloro-4-fluorobenzene. The catalytic cycle typically involves a Palladium(0) species that undergoes oxidative addition into the aryl-halide bond, followed by coordination of the piperazine, and finally reductive elimination to yield the desired product and regenerate the catalyst. youtube.com
To avoid potential double arylation or other side reactions, a common strategy is to use mono-protected piperazine, such as N-Boc-piperazine. nih.gov The Buchwald-Hartwig coupling is performed with the protected piperazine and 1-bromo-4-fluorobenzene. The resulting N-Boc-1-(4-fluorophenyl)piperazine is then deprotected under acidic conditions, and the free secondary amine is subsequently methylated. nih.gov
The choice of ligand for the palladium catalyst is critical for the reaction's success. Ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) or bulky, electron-rich phosphines like those from the Buchwald ligand family are commonly employed to facilitate the catalytic cycle. researchgate.netcapes.gov.br
Precursor Synthesis and Intermediate Isolation
The synthesis of the target compound relies on the availability of key precursors and the effective isolation of intermediates. For ring-closure strategies, precursors like diethanolamine and 4-fluoroaniline are typically commercially available. core.ac.uk For cross-coupling approaches, the key precursors are the piperazine component and the aryl halide.
The synthesis of 1-(4-fluorophenyl)piperazine as a key intermediate is a crucial step. An efficient method for its preparation involves the reaction of piperazine with 4-fluoronitrobenzene and subsequent reduction. The intermediate, 1-(4-fluorophenyl)piperazine, must be purified, often via crystallization or chromatography, before proceeding to the final methylation step.
In multi-step syntheses, the isolation and purification of intermediates are paramount to ensure the purity of the final product. For example, in the route involving N-Boc-piperazine, the N-Boc-1-(4-fluorophenyl)piperazine intermediate is isolated and purified after the Buchwald-Hartwig reaction to remove unreacted starting materials and catalyst residues before the deprotection and methylation steps. nih.gov Similarly, the preparation of N-acetylpiperazine from piperazine and acetamide (B32628) requires distillation to obtain the pure intermediate. researchgate.net
Optimization of Synthetic Pathways
Optimizing synthetic routes is critical for industrial applications to maximize efficiency, reduce costs, and ensure high purity. This involves fine-tuning reaction conditions, including catalysts, solvents, and reagents.
Yield Enhancement and Purity Improvement Protocols
Significant efforts in synthesizing arylpiperazines focus on improving reaction yields and minimizing by-product formation. In palladium-catalyzed reactions, the choice of catalyst, ligand, and base can dramatically affect the outcome. For instance, switching from first-generation to more advanced Buchwald ligands can lead to higher yields and allow for the use of less reactive aryl chlorides instead of bromides. researchgate.netmdpi.com
The formation of by-products during Pd-catalyzed amination can be suppressed by carefully controlling the reaction temperature and stoichiometry. mdpi.com Purity is often enhanced through recrystallization of the final product or key intermediates, or by employing chromatographic techniques like high-performance liquid chromatography (HPLC) for purification. nih.gov
In classical alkylation reactions, the addition of a catalyst like potassium iodide can improve the yield when using less reactive alkyl chlorides by promoting an in-situ Finkelstein reaction to form the more reactive alkyl iodide. mdpi.com The choice of base is also critical; stronger, non-nucleophilic bases are often preferred to prevent side reactions.
The table below summarizes optimization results for a representative N-arylation reaction, demonstrating how the choice of base and solvent impacts product yield. google.com
| Base | Toluene | THF | Dioxane | DMSO |
|---|---|---|---|---|
| Cs₂CO₃ | 5 | 10 | 15 | 75 |
| tBuOK | 10 | 65 | 70 | 85 |
| tBuONa | 15 | 75 | 80 | 90 |
| LHMDS | 5 | 50 | 55 | 60 |
Solvent Selection and Reaction Condition Parameterization
Solvent choice is a critical parameter that influences reaction rates, yields, and selectivity. youtube.com For SN2 alkylation reactions, polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or acetonitrile are generally favored as they can solvate the cation while leaving the nucleophile relatively free, thus accelerating the reaction. youtube.com In contrast, protic solvents may solvate the amine nucleophile through hydrogen bonding, reducing its reactivity. youtube.com
In the context of palladium-catalyzed cross-coupling, polar aprotic solvents like toluene, dioxane, or DMF are commonly used. google.com Recent advances in green chemistry have promoted the use of more environmentally benign solvents like 2-Methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME). whiterose.ac.ukorganic-chemistry.org There is also a growing interest in performing these reactions in water using micellar catalysis, which can reduce the need for volatile organic solvents and simplify product isolation. youtube.com
Parameterization of reaction conditions extends to temperature, pressure, and reaction time. For instance, while many Buchwald-Hartwig reactions require elevated temperatures (80-110 °C), catalyst system optimization can sometimes allow for reactions to proceed at room temperature, reducing energy consumption and the formation of thermal degradation by-products. google.com The use of flow chemistry, where reagents are pumped through a heated reactor, allows for precise control over these parameters, often leading to higher yields, better purity, and improved safety compared to batch processing. researchgate.net
Green Chemistry Principles in Piperazine, 1-(4-fluorophenyl)-4-methyl- Synthesis
The synthesis of N-arylpiperazines, including 1-(4-fluorophenyl)-4-methylpiperazine, is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize less hazardous materials. Traditional methods for creating the crucial N-aryl bond often involve harsh conditions, such as high temperatures and the use of toxic reagents like bis(2-chloroethyl)amine (B1207034) hydrochloride. nih.gov In contrast, modern approaches focus on catalytic systems and alternative energy sources to create more sustainable synthetic routes.
Eco-Friendly Reagents and Catalysts
The development of eco-friendly reagents and catalysts is central to the green synthesis of 1-(4-fluorophenyl)-4-methylpiperazine and its analogues. Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a significant advancement. These reactions allow for the formation of the N-aryl bond under milder conditions than traditional methods. Research has demonstrated that these reactions can be performed efficiently under aerobic conditions, eliminating the need for inert atmospheres and using readily available aryl chlorides as starting materials. organic-chemistry.org The use of piperazine itself as a solvent in some instances further enhances the eco-friendly nature of the synthesis by reducing the need for additional organic solvents. nih.govorganic-chemistry.org
In addition to palladium, other metal catalysts have been explored for piperazine synthesis. Iridium-based catalysts, for example, have been used for the atom-economical synthesis of C-substituted piperazines through the dimerization of imines under mild conditions. nih.govacs.org Manganese(0) in combination with a Brønsted acid has also been employed for the diastereoselective synthesis of piperazines via reductive cyclization. nih.gov For specific applications, supported metal catalysts on polymeric resins, such as poly(ethylene glycol), offer the advantage of easy separation from the reaction mixture, allowing for catalyst reuse and simplifying purification. thieme-connect.com
Table 1: Eco-Friendly Catalysts in the Synthesis of Piperazine Derivatives
| Catalyst System | Reaction Type | Key Advantages | Relevant Substrates |
|---|---|---|---|
| Palladium (Pd) Complexes | Buchwald-Hartwig Amination | Aerobic conditions, rapid reaction times, use of aryl chlorides. nih.govorganic-chemistry.org | Aryl chlorides, Piperazine |
| Iridium (Ir) Complexes | Imine Dimerization / [3+3] Cycloaddition | High atom economy, high diastereoselectivity, mild conditions. nih.govacs.org | Aromatic and aliphatic imines |
| Manganese (Mn)(0) / Brønsted Acid | Reductive Cyclization | Simple, effective for specific diastereomers. nih.gov | Imines |
| Supported Metal Ions (e.g., Cu(II), Ce(III)) | Various (e.g., aza-Michael addition) | Heterogeneous, reusable, simplified workup. | Piperazine, electrophilic reagents |
| Indium(III) triflate / Diphenyl phosphate (B84403) | Dimerization of aminooxetanes | High functional group compatibility, excellent diastereoselectivity. rsc.org | 3-Aminooxetanes |
Solvent-Free or Aqueous Medium Synthesis Approaches
A key objective of green chemistry is to minimize or eliminate the use of volatile and hazardous organic solvents. To this end, solvent-free and aqueous synthesis methods are highly desirable. Microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly reduced reaction times, increased yields, and lower energy consumption compared to conventional heating. researchgate.netnih.gov
Solvent-free synthesis of N-arylpiperazines has been successfully demonstrated. nih.gov One notable approach involves the Pd-catalyzed Buchwald-Hartwig amination where piperazine itself serves as both a reactant and the solvent, creating a "neat" reaction environment. nih.govorganic-chemistry.org This method is not only solvent-free but also cost-effective and efficient, providing the desired products in minutes. organic-chemistry.org Microwave irradiation has been specifically applied to the synthesis of derivatives starting from 1-(4-fluorophenyl)piperazine, proving to be an effective method for creating hybrid compounds rapidly. researchgate.net Another approach involves the reaction of 1-amino-4-methylpiperazine (B1216902) with aldehydes under reflux in ethanol, a relatively greener solvent, to produce Schiff base derivatives. dergipark.org.tr Furthermore, solid-phase synthesis on water-swellable resins allows for reactions to be conducted in aqueous media, which is particularly beneficial for immobilizing toxic reagents and simplifying product purification. thieme-connect.com
Table 2: Green Synthesis Conditions for Piperazine Derivatives
| Method | Energy Source | Solvent/Medium | Key Advantages |
|---|---|---|---|
| Microwave-Assisted Synthesis | Microwave Irradiation | Solvent-free or minimal solvent (e.g., ethanol) | Rapid reaction times, high yields, energy efficiency. researchgate.netnih.gov |
| Solvent-Free Synthesis | Conventional Heating or Microwave | None (Reactant as solvent) | Eliminates solvent waste, cost-effective, high atom economy. nih.govorganic-chemistry.orgnih.gov |
| Aqueous Medium Synthesis | Conventional Heating | Water | Use of a benign solvent, simplified purification for supported reagents. thieme-connect.com |
| Ultrasound-Assisted Synthesis | Sonication | Various green solvents | Reduced reaction time and energy consumption compared to refluxing. |
Stereoselective Synthesis of Chiral Analogues (If Applicable)
The core structure of Piperazine, 1-(4-fluorophenyl)-4-methyl-, is achiral. However, the introduction of substituents onto the carbon atoms of the piperazine ring can generate one or more chiral centers, leading to stereoisomeric forms. The biological activity of such analogues can be highly dependent on their stereochemistry, making stereoselective synthesis a critical area of research. Methodologies are therefore focused on creating these chiral piperazine derivatives with high control over the resulting enantiomers and diastereomers.
Enantioselective Methodologies for Piperazine Derivatives
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Several catalytic asymmetric methods have been developed for the synthesis of chiral piperazine derivatives. One prominent strategy involves the palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones, which serves as a precursor to chiral α-tertiary piperazines. organic-chemistry.org This method utilizes palladium catalysts with chiral phosphine-oxazoline (PHOX) ligands to achieve high yields and enantioselectivities.
Another powerful technique is the iridium-catalyzed intramolecular asymmetric allylic amination. This approach has been used to construct pyrrole-fused piperazine and piperazinone derivatives with excellent chemo- and enantioselectivity (up to 98% ee). rsc.org Furthermore, the desymmetrizing electrophilic sulfenylation of calix nih.govarenes using a chiral sulfide (B99878) catalyst has been shown to produce inherently chiral molecules with high enantioselectivity, a principle that can be applied to complex scaffold design. nih.gov
Table 3: Enantioselective Synthesis Methods for Chiral Piperazine Analogues
| Method | Catalyst/Reagent | Precursor Type | Key Features |
|---|---|---|---|
| Asymmetric Allylic Alkylation | Palladium / Chiral PHOX Ligands | N-protected piperazin-2-ones | Access to enantioenriched α-tertiary piperazines. organic-chemistry.org |
| Asymmetric Allylic Amination | Iridium / Chiral Phosphoramidite Ligands | Pyrrole-tethered allylic carbonates | High enantioselectivity (up to 98% ee) for fused piperazines. rsc.org |
| C-H Lithiation-Substitution | s-BuLi / (-)-sparteine | N-Boc protected piperazines | Asymmetric functionalization of the α-carbon. |
| Desymmetrizing Sulfenylation | Chiral BINAM-derived sulfide | Prochiral calix nih.govarenes | Creates inherent chirality with high enantioselectivity. nih.gov |
Diastereoselective Control in Related Chemical Transformations
When a molecule has two or more stereocenters, diastereomers can be formed. Diastereoselective synthesis seeks to selectively produce one diastereomer over others. Several methods have been developed for the diastereoselective synthesis of substituted piperazines.
A notable example is the use of an iridium catalyst for the [3+3] cycloaddition of imines, which proceeds with high regio- and diastereoselective control to form a single diastereomer of the resulting C-substituted piperazine. nih.govacs.org Another approach utilizes manganese-mediated reductive cyclization of imines to produce trans-aryl-substituted piperazines. nih.gov More recently, a cooperative catalysis system using indium and diphenyl phosphate has been developed for the dimerization of 3-aminooxetanes, which yields 1,4-diaryl piperazine derivatives with excellent diastereoselectivity. rsc.org Additionally, a highly diastereoselective intramolecular hydroamination serves as the key step in a modular synthesis of 2,6-disubstituted piperazines, starting from amino acid-derived cyclic sulfamidates. organic-chemistry.org
Table 4: Diastereoselective Synthesis Methods for Chiral Piperazine Analogues
| Method | Catalyst/Reagent | Reaction Type | Key Features |
|---|---|---|---|
| Iridium Catalysis | [IrCl(cod)(PPh₃)] | [3+3] Cycloaddition of Imines | Atom-economical, excellent regio- and diastereocontrol. nih.govacs.org |
| Indium/Phosphate Catalysis | In(OTf)₃ / (PhO)₂PO₂H | Dimerization of 3-Aminooxetanes | Excellent diastereoselectivity for 1,4-diaryl piperazines. rsc.org |
| Manganese-Mediated Cyclization | Manganese(0) / Brønsted Acid | Reductive Cyclization of Imines | Simple and effective for trans-aryl-substituted piperazines. nih.gov |
| Intramolecular Hydroamination | (Not specified) | Hydroamination/Cyclization | Modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org |
Pharmacological Target Identification and Mechanistic Elucidation Pre Clinical Focus
Receptor Binding Profiles and Ligand-Target Interactions
The arylpiperazine moiety is a well-established pharmacophore that confers affinity for a range of neurotransmitter receptors, particularly within the serotonergic and dopaminergic systems.
Affinity and Selectivity at Neurotransmitter Receptors (e.g., Serotonin (B10506), Dopamine)
While direct binding data for 1-(4-fluorophenyl)-4-methylpiperazine is not extensively documented, the profile of its parent compound, 1-(4-fluorophenyl)piperazine (B120373) (pFPP), and other analogs provides significant insight. pFPP acts principally as a serotonin 5-HT₁A receptor agonist, with additional, lower affinity for the 5-HT₂A and 5-HT₂C receptors. wikipedia.org It has also been shown to inhibit the reuptake of serotonin and norepinephrine (B1679862). wikipedia.org
Studies on other N-phenylpiperazine analogs demonstrate a broad affinity spectrum. Variations in the substitution on the phenyl ring and the second nitrogen of the piperazine (B1678402) ring can significantly modulate affinity and selectivity for dopamine (B1211576) receptor subtypes (D₂, D₃, D₄) and serotonin receptors. For instance, certain N-phenylpiperazine derivatives have been identified with subnanomolar affinity for the D₃ dopamine receptor, exhibiting over 1000-fold selectivity against the D₂ subtype. nih.gov The introduction of a 4-fluoro substituent on the phenyl ring is a common strategy in the design of ligands for dopamine receptors, with some complex 4-fluorophenyl containing analogs showing high potency for the D₄ receptor. chemrxiv.org
The affinity of related arylpiperazine compounds for various neurotransmitter receptors is summarized in the table below.
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| 1-(3-chlorophenyl)-4-phenethylpiperazine | Dopamine Transporter (DAT) | 100 | nih.gov |
| Compound 6a (a 4-thiophene-3-yl-benzamide N-phenylpiperazine analog) | Dopamine D₃ | 1.4 - 43 | nih.gov |
| Compound 8b (a 4,4-difluoropiperidine (B1302736) ether analog) | Dopamine D₄ | 5.5 | chemrxiv.org |
| 1,3,5-triazine-methylpiperazine derivative (Compound 4 ) | Serotonin 5-HT₆ | 11 | researchgate.net |
| 1,3,5-triazine-methylpiperazine derivative (Compound 1 ) | Serotonin 5-HT₂A | 430 | researchgate.net |
Binding Kinetics and Equilibrium Studies In Vitro
Detailed in vitro studies characterizing the binding kinetics, such as the association (k_on) and dissociation (k_off) rate constants, for 1-(4-fluorophenyl)-4-methylpiperazine are not widely available in the public domain. While equilibrium dissociation constants (Ki) have been determined for many related arylpiperazine compounds, comprehensive kinetic profiles that would further elucidate the ligand-target interactions at a molecular level remain a subject for future investigation.
Enzyme Modulation and Inhibition Studies
The piperazine scaffold is present in numerous molecules designed to interact with various enzymes. For the 1-(4-fluorophenyl)-4-methylpiperazine structure, the most relevant enzymatic interactions reported for its analogs involve monoamine oxidases.
Inhibition/Activation of Metabolic Enzymes (e.g., MAO, PDE)
Research into N-methyl-piperazine containing compounds has identified potent inhibitors of monoamine oxidase B (MAO-B). nih.gov For example, certain N-methyl-piperazine chalcones have been synthesized and shown to be reversible and competitive MAO-B inhibitors with inhibition constants (Ki) in the sub-micromolar range. nih.gov One such derivative, a 3-trifluoromethyl-4-fluorinated chalcone (B49325), exhibited an IC₅₀ value of 0.71 µM and a Ki value of 0.21 µM for MAO-B. nih.gov
Structure-activity relationship studies on pyridazinobenzylpiperidine derivatives also highlight the potential for MAO inhibition. One compound from this class featuring a 3-chlorophenyl substituent showed potent MAO-B inhibition with an IC₅₀ value of 0.203 µM and a high selectivity index over MAO-A. nih.gov Another study identified a benzenesulfonamide (B165840) derivative as a selective MAO-B inhibitor with an IC₅₀ value of 3.47 µM. mdpi.com These findings suggest that the arylpiperazine scaffold, including fluorinated variants, is a promising framework for the development of MAO inhibitors.
| Compound Class/Derivative | Enzyme Target | Inhibition Value (IC₅₀ or Ki) | Reference |
|---|---|---|---|
| N-methyl-piperazine chalcone (Compound 2k ) | MAO-B | 0.71 µM (IC₅₀) | nih.gov |
| N-methyl-piperazine chalcone (Compound 2k ) | MAO-B | 0.21 µM (Ki) | nih.gov |
| Pyridazinobenzylpiperidine derivative (Compound S5 ) | MAO-B | 0.203 µM (IC₅₀) | nih.gov |
| Pyridazinobenzylpiperidine derivative (Compound S5 ) | MAO-A | 3.857 µM (IC₅₀) | nih.gov |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 µM (IC₅₀) | mdpi.com |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 µM (IC₅₀) | mdpi.com |
Structure-Guided Enzyme Active Site Interactions
Molecular docking simulations of piperazine-containing MAO-B inhibitors have provided insights into their binding mechanisms. nih.govmdpi.com In silico models predict that these compounds situate within the enzyme's active site. For an N-methyl-piperazine chalcone, simulations showed a low binding energy with four hydrogen bonds and two π-π interactions within the MAO-B active site. nih.gov For a different selective MAO-B inhibitor, docking studies indicated that its sulfonamide group binds and interacts with residues of the substrate cavity. mdpi.com For 1-(4-fluorophenyl)-4-methylpiperazine, it can be hypothesized that the fluorophenyl ring may engage in hydrophobic or π-π stacking interactions within the active site, while the piperazine nitrogens could be involved in hydrogen bonding or electrostatic interactions with key amino acid residues.
Ion Channel Activity Modulation
Direct evidence for the modulation of ion channel activity by 1-(4-fluorophenyl)-4-methylpiperazine is limited in the scientific literature. However, the broader class of arylpiperazines and related structures includes compounds with known effects on ion channels.
Notably, drugs derived from the 1-bis(4-fluorophenyl)methyl piperazine scaffold, such as flunarizine, are classified as calcium channel blockers. ossila.com While these compounds possess a bulkier substituent on the piperazine nitrogen compared to a methyl group, it establishes a precedent for the interaction of fluorophenyl-piperazine structures with voltage-gated ion channels.
Furthermore, Transient Receptor Potential Melastatin 4 (TRPM4), a calcium-activated non-selective cation channel, is a target for various small molecule inhibitors and plays a role in the electrical activity of smooth muscle cells. nih.govunibe.chpreprints.org While no direct link to 1-(4-fluorophenyl)-4-methylpiperazine has been established, the ubiquitous nature of the piperazine moiety in pharmacologically active compounds suggests that its potential effects on various ion channels cannot be entirely ruled out without specific investigation.
Ligand-Gated Ion Channel Interactions (e.g., GABAA)
Ligand-gated ion channels, such as the GABAA receptor, are crucial targets for many centrally acting drugs. nih.govclinpgx.org These channels are responsible for fast synaptic transmission in the nervous system. clinpgx.org An extensive search of scientific literature did not yield specific studies detailing the interaction or binding affinity of Piperazine, 1-(4-fluorophenyl)-4-methyl- with GABAA receptors or other ligand-gated ion channels. While related fluorophenyl compounds have been investigated for their effects on GABAA receptors, no direct data exists for the specified molecule. mdpi.com
Voltage-Gated Ion Channel Modulation (e.g., K+, Na+)
Voltage-gated ion channels, including potassium (K+) and sodium (Na+) channels, are critical for the generation and propagation of action potentials in excitable cells. nih.govrug.nl Their modulation can significantly impact neuronal and cardiac function. nih.govmdpi.com Currently, there is no available preclinical research data describing the modulatory effects of Piperazine, 1-(4-fluorophenyl)-4-methyl- on either potassium or sodium voltage-gated ion channels.
Transporter Interactions and Reuptake Inhibition
Neurotransmitter transporters are key regulators of synaptic signaling by clearing neurotransmitters from the synaptic cleft. nih.govnih.gov Many pharmacological agents exert their effects by inhibiting these transporters.
Serotonin Transporter (SERT) and Dopamine Transporter (DAT) Binding
The serotonin transporter (SERT) and dopamine transporter (DAT) are primary targets for antidepressants and psychostimulants, respectively. nih.govnih.gov Binding affinity studies are essential to characterize a compound's potential impact on serotonergic and dopaminergic systems. No specific binding affinity data (such as Ki or IC50 values) for Piperazine, 1-(4-fluorophenyl)-4-methyl- at either SERT or DAT has been reported in the reviewed scientific literature. Research on related, but structurally distinct, piperazine derivatives has shown affinity for these transporters, but this data cannot be directly attributed to the specific compound . nih.govresearchgate.net
Norepinephrine Transporter (NET) Modulation
The norepinephrine transporter (NET) plays a vital role in regulating norepinephrine levels in the synapse and is a target for various medications. A search for preclinical data did not yield any studies that have evaluated the binding affinity or modulatory activity of Piperazine, 1-(4-fluorophenyl)-4-methyl- on NET.
Cellular Signaling Pathway Interrogation In Vitro
Investigating a compound's effect on intracellular signaling pathways provides insight into its downstream cellular effects beyond direct receptor or transporter binding.
G-Protein Coupled Receptor (GPCR) Signaling Cascades (e.g., cAMP, IP3)
G-Protein Coupled Receptors (GPCRs) constitute a large family of receptors that transduce extracellular signals into intracellular responses, often via second messengers like cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3). nih.govwikipedia.orgbio-rad.com The activation of Gs or Gi proteins typically modulates adenylyl cyclase activity, altering cAMP levels, while Gq protein activation stimulates phospholipase C, leading to the production of IP3 and diacylglycerol (DAG). nih.govwikipedia.org There is no published research that has specifically investigated the effects of Piperazine, 1-(4-fluorophenyl)-4-methyl- on any GPCR signaling cascades or its impact on the levels of second messengers such as cAMP or IP3.
Intracellular Kinase Activation and Phosphorylation Events
Pre-clinical investigations into the mechanistic underpinnings of "Piperazine, 1-(4-fluorophenyl)-4-methyl-" suggest a significant interplay with intracellular signaling cascades, primarily driven by its interaction with specific G-protein coupled receptors (GPCRs). While direct kinase inhibition is not presumed to be its primary mechanism of action, the compound indirectly modulates the activity of several intracellular kinases through its effects on upstream receptor targets. The pharmacological profile of the parent compound, 1-(4-fluorophenyl)piperazine (pFPP), reveals a strong agonistic activity at the serotonin 5-HT1A receptor, with additional affinity for the 5-HT2A and 5-HT2C receptors. wikipedia.org The methylation at the 4-position in "Piperazine, 1-(4-fluorophenyl)-4-methyl-" is anticipated to modify this receptor interaction profile, but the foundational mechanism is likely to involve the downstream consequences of serotonin receptor engagement.
Activation of these serotonin receptor subtypes initiates a cascade of intracellular events, leading to the activation of various protein kinases and subsequent phosphorylation of target proteins. These phosphorylation events are critical for mediating the cellular response to receptor stimulation.
Serotonin 5-HT1A Receptor-Mediated Kinase Activation
The 5-HT1A receptor is predominantly coupled to the Gi/o family of G-proteins. Agonism at this receptor by compounds such as "Piperazine, 1-(4-fluorophenyl)-4-methyl-" is expected to inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP attenuates the activity of Protein Kinase A (PKA). However, the signaling downstream of 5-HT1A receptors is multifaceted and can also involve Gβγ subunit-mediated activation of other kinase pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.
| Receptor Target | G-Protein Coupling | Primary Effector | Key Downstream Kinases |
| 5-HT1A | Gi/o | Adenylyl Cyclase (inhibition) | PKA (inhibition), PI3K/Akt, MAPK/ERK |
| 5-HT2A | Gq/11 | Phospholipase C | PKC, CaMKII, MAPK/ERK |
| 5-HT2C | Gq/11 | Phospholipase C | PKC, CaMKII, MAPK/ERK |
This table summarizes the primary G-protein coupling and major downstream kinase pathways associated with the serotonin receptors targeted by pFPP, the parent compound of "Piperazine, 1-(4-fluorophenyl)-4-methyl-".
Serotonin 5-HT2A and 5-HT2C Receptor-Mediated Kinase Activation
In contrast to the 5-HT1A receptor, the 5-HT2A and 5-HT2C receptors are primarily coupled to Gq/11 proteins. Activation of these receptors stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
Diacylglycerol (DAG) directly activates Protein Kinase C (PKC). The activation of PKC isoforms leads to the phosphorylation of a wide array of substrate proteins, thereby regulating numerous cellular processes.
Inositol Trisphosphate (IP3) binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration activates calcium/calmodulin-dependent protein kinases (CaMKs), most notably CaMKII.
Both PKC and CaMKII can, in turn, activate the MAPK/ERK signaling cascade, leading to the phosphorylation and activation of ERK. Phosphorylated ERK (pERK) can then translocate to the nucleus to regulate gene expression by phosphorylating transcription factors.
| Upstream Event | Key Signaling Molecule | Activated Kinase |
| 5-HT2A/2C Receptor Activation | Diacylglycerol (DAG) | Protein Kinase C (PKC) |
| 5-HT2A/2C Receptor Activation | Inositol Trisphosphate (IP3) -> Increased intracellular Ca2+ | Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) |
| PKC and CaMKII Activation | - | Mitogen-Activated Protein Kinase (MAPK/ERK) |
This table outlines the sequential activation of intracellular kinases following the stimulation of 5-HT2A and 5-HT2C receptors.
Structure Activity Relationships Sar and Structure Property Relationships Spr
Elucidation of Pharmacophore Features
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For the 1-arylpiperazine class of compounds, including "Piperazine, 1-(4-fluorophenyl)-4-methyl-", certain structural elements are consistently associated with biological activity.
The core pharmacophoric elements of "Piperazine, 1-(4-fluorophenyl)-4-methyl-" and related compounds generally include:
Aromatic Ring: The 4-fluorophenyl group is a critical component. The fluorine atom at the para position is a key feature, influencing electronic properties and metabolic stability. In broader studies of related compounds, the presence of a halogen substitute on the phenyl ring attached to the piperazine (B1678402) is often essential for biological effects. polyu.edu.hk
Piperazine Ring: This heterocyclic ring serves as a versatile scaffold. Its two nitrogen atoms can act as hydrogen bond acceptors and provide a point for substitution, allowing for the modulation of pharmacological properties. The basicity of the piperazine nitrogen atoms is a crucial factor in receptor interaction.
N-Methyl Group: The methyl group at the N4 position of the piperazine ring influences the compound's lipophilicity, basicity, and steric profile. This, in turn, can affect its binding affinity, selectivity, and pharmacokinetic properties.
The spatial arrangement of these pharmacophoric features is crucial for optimal interaction with a biological target. The piperazine ring typically adopts a chair conformation. The orientation of the 4-fluorophenyl group relative to the piperazine ring can be influenced by the nature of the substituents. Computational studies on the related compound 1-(4-Fluorophenyl)piperazine (B120373) have been performed to determine its most stable conformation through potential energy surface scans. dntb.gov.ua
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for "Piperazine, 1-(4-fluorophenyl)-4-methyl-" are not extensively detailed in the public domain, the principles can be applied to understand the compound's behavior.
For a series of piperazine derivatives, QSAR models are typically developed using various molecular descriptors. These descriptors can be electronic (e.g., Hammett constants), steric (e.g., Taft parameters), or hydrophobic (e.g., logP). A general QSAR equation can be represented as:
Biological Activity = f(descriptor1, descriptor2, ...)
In studies of related piperazine derivatives, descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (LogS), and topological polar surface area (TPSA) have been found to correlate with biological activity. mdpi.com For a hypothetical series of analogs of "Piperazine, 1-(4-fluorophenyl)-4-methyl-", a QSAR equation would be derived by correlating such descriptors with a measured biological endpoint, such as inhibitory concentration (IC50).
A well-validated QSAR model can predict the biological activity of novel, untested analogues. The predictive power of a QSAR model is assessed using statistical methods like cross-validation (Q²) and prediction for an external test set (R²pred). For instance, a robust QSAR model for a series of piperazine derivatives acting as renin inhibitors showed a high correlation coefficient (R²) of 0.846 and a cross-validation coefficient (Q²) of 0.818, indicating good predictive ability. openpharmaceuticalsciencesjournal.com Such models, if developed for analogues of "Piperazine, 1-(4-fluorophenyl)-4-methyl-", could guide the design of more potent and selective compounds.
Influence of Substituents on Biological Activity and Selectivity
The nature and position of substituents on the core structure of "Piperazine, 1-(4-fluorophenyl)-4-methyl-" can significantly alter its biological activity and selectivity profile.
In a study of analogues of a more complex molecule containing the 4-(2-fluorophenyl)piperazin-1-yl moiety, the presence of a halogen on the fluorophenyl group was found to be essential for inhibitory effects on certain transporters. polyu.edu.hkpolyu.edu.hk This highlights the importance of the fluoro-substituent in the target compound.
The table below illustrates the effect of substituents on the inhibitory activity of some analogues from a related series of compounds targeting equilibrative nucleoside transporters (ENTs). polyu.edu.hk
| Compound | Substituent on Phenyl Ring | IC50 on ENT1 (µM) | IC50 on ENT2 (µM) |
| 2a | H | 104.92 | > 100 |
| 2b | 4-ethyl | 12.68 | 2.95 |
| 3b | 3-chloro | 1.65 | > 100 |
| 3c | 4-oxymethyl | 2.38 | 0.57 |
This data demonstrates that the addition of different substituents to the core structure can dramatically impact both potency and selectivity. For example, the introduction of a 4-ethyl group (compound 2b) or a 4-oxymethyl group (compound 3c) conferred activity against both ENT1 and ENT2, while a 3-chloro substituent (compound 3b) resulted in selective inhibition of ENT1. polyu.edu.hk
Impact of Fluorine Substitution on Electronic Properties and Binding
Studies on related phenylpiperazine derivatives have consistently shown that halogen substitutions are often essential for biological activity. polyu.edu.hkpolyu.edu.hk For instance, in a series of analogues designed as inhibitors for human equilibrative nucleoside transporters (ENTs), the presence of a halogen on the fluorophenyl moiety was found to be crucial for inhibitory effects on both ENT1 and ENT2. polyu.edu.hkpolyu.edu.hk The introduction of electron-withdrawing groups, such as fluorine or chlorine, on the piperazine-linked benzene (B151609) ring has been shown to enhance the anti-tumor activity of certain compounds. nih.gov This enhancement is often attributed to the altered electronic properties of the aromatic ring, which can lead to more favorable electrostatic or hydrogen bonding interactions within the binding site of a target protein. researchgate.net
The fluorine atom can participate in various non-covalent interactions, including hydrogen bonds (C-H⋯F) and halogen bonds, which can contribute to the stability of a ligand-protein complex. nih.gov The modification of electronic properties by the fluorine substituent can also impact the basicity (pKa) of the piperazine nitrogens, further influencing the types of interactions the molecule can form at physiological pH. nih.gov
| Analog Series | Substituent | Position | Observed Effect | Reference |
|---|---|---|---|---|
| FPMINT Analogues | Halogen (e.g., Fluorine) | Any on Phenyl Ring | Essential for inhibitory effects on ENT1 and ENT2. | polyu.edu.hkpolyu.edu.hk |
| Chalcone-dithiocarbamate hybrids | Electron-withdrawing (e.g., Fluoro) | para-position | Enhanced anti-tumor activity. | nih.gov |
| Fluorescein Derivatives | Nitro (strong electron-withdrawing) | Phenyl Moiety | Substantial quenching of fluorescence via photoinduced electron transfer. | researchgate.net |
| Fluorescein Derivatives | Amino (strong electron-donating) | Phenyl Moiety | Substantial quenching of fluorescence via photoinduced electron transfer. | researchgate.net |
Role of the Piperazine Ring Nitrogen Substitutions
The substituents on both nitrogen atoms of the piperazine ring play distinct and crucial roles in defining the molecule's pharmacological profile. The piperazine scaffold itself is a privileged structure in medicinal chemistry, in part because its two nitrogen atoms allow for tailored modifications to optimize both pharmacodynamic and pharmacokinetic properties. nih.govmdpi.com
The N1-nitrogen, substituted with the 4-fluorophenyl group, is expected to be less basic compared to the N4-nitrogen. nih.gov This difference in basicity is important, as studies on related dopamine (B1211576) receptor ligands have suggested that the N1-nitrogen may have little involvement in direct hydrogen bonding or ionic interactions with the target receptor, making its substituent's role more focused on hydrophobic and van der Waals interactions. nih.gov
| Compound Series | N1-Substituent | N4-Substituent | Key Finding | Reference |
|---|---|---|---|---|
| Dopamine D3 Receptor Ligands | Aromatic moiety | Various heterocyclic amides | Loss of basicity at N1-nitrogen did not negatively impact affinity, suggesting minimal role in H-bonding. | nih.gov |
| Acaricidal Phenylpiperazines | Substituted Phenyl | Methyl | The simple methyl group was sufficient for potent acaricidal activity. | researchgate.net |
| Anticancer Chalcone (B49325) Hybrids | Chalcone-dithiocarbamate | Various | Substituents on the piperazine unit are important for inhibitory activity. | nih.gov |
| α-lithiation of N-Boc-piperazines | Boc | tert-butyl | Bulky groups on the distal nitrogen generally gave better results than smaller alkyl groups. | beilstein-journals.org |
Molecular Docking and Dynamics Simulations
Computational methods such as molecular docking and molecular dynamics (MD) simulations provide powerful tools to investigate the behavior of 1-(4-fluorophenyl)-4-methylpiperazine at an atomic level. These techniques predict how the molecule binds to a protein target and the stability of the resulting complex.
Ligand-Protein Interaction Prediction and Binding Site Analysis
Molecular docking studies are routinely used to predict the preferred binding orientation of a ligand within a protein's active site and to analyze the specific interactions that stabilize the complex. For phenylpiperazine derivatives, docking studies have revealed common interaction patterns. The 4-fluorophenyl group often engages in hydrophobic interactions and can form specific contacts, such as pi-pi stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the binding pocket. nih.gov
In a docking study of 1-(4-fluorophenyl)piperazine against the acetylcholinesterase (AChE) enzyme, a target for Alzheimer's disease treatment, the molecule's most stable conformer was analyzed. dergipark.org.trresearchgate.net The analysis of the molecular electrostatic potential (MEP) surface indicated that the negative potential is concentrated on the fluorine and the NH group of the piperazine, marking them as likely locations for electrophilic attack or hydrogen bond acceptance. researchgate.net Docking simulations predict that the ligand binds within the active site gorge of AChE, forming key interactions that account for its inhibitory potential. dergipark.org.tr Similarly, docking studies of other phenylpiperazine derivatives against targets like topoisomerase II have shown that the phenylpiperazine moiety is crucial for establishing cytotoxic activity, binding within key domains of the enzyme. nih.gov
Conformational Changes Upon Ligand Binding
The binding of a ligand to a protein is not a simple lock-and-key event; it is often a dynamic process that can induce conformational changes in both the ligand and the protein. mdpi.com These changes are essential for biological function and signal transduction.
Molecular dynamics simulations of other phenyl-piperazine scaffolds have shown that ligand binding can induce significant conformational shifts in the target protein. For example, simulations of the DEAD-box helicase eIF4A1 revealed that the binding of a phenyl-piperazine inhibitor in the ATP-binding site leads to rapid domain closure. nih.gov This conformational change involves the two domains of the helicase closing around the ligand, stabilized by multiple inter-domain and protein-ligand contacts. nih.gov Such induced-fit mechanisms, where the protein adapts its shape to accommodate the ligand, often result in high-affinity binding. In other systems, the binding of a ligand can cause more subtle, localized changes in the protein or can select for a specific pre-existing conformation from the protein's dynamic ensemble. nih.govnih.gov
Molecular Dynamics Trajectories and Stability Analysis
Molecular dynamics (MD) simulations provide a temporal dimension to the static picture offered by docking. By simulating the movement of atoms over time, MD can assess the stability of a predicted ligand-protein complex and map the dynamic nature of their interactions. rsc.org An MD simulation is typically run for nanoseconds to microseconds, generating a trajectory that reveals the flexibility of the ligand in the binding site and the persistence of key interactions. nih.govnih.gov
For a phenyl-piperazine inhibitor of the eIF4A1 helicase, MD simulations showed that the ligand-protein complex remained stable throughout the simulation, with the ligand maintaining crucial interactions with key residues like Gln60 and Arg368. nih.gov Analysis of the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation is a common metric for stability. A stable RMSD suggests that the complex has reached equilibrium and is not undergoing major structural changes. nih.gov Furthermore, MD trajectories can reveal transient interactions and the role of water molecules in mediating protein-ligand binding, providing a more complete and dynamic understanding of the binding event than docking alone. nih.gov
| Simulation Type | Target/System | Key Finding | Reference |
|---|---|---|---|
| Molecular Docking | Acetylcholinesterase (AChE) | 1-(4-fluorophenyl)piperazine predicted to bind in the active site, with the fluorine and NH group being key interaction sites. | dergipark.org.trresearchgate.net |
| Molecular Docking | Topoisomerase IIα | Phenylpiperazine derivatives showed the ability to bind to the DNA-Topo II complex, crucial for anticancer activity. | nih.gov |
| Molecular Dynamics | eIF4A1 Helicase | Binding of a phenyl-piperazine inhibitor induced domain closure and maintained stable interactions with key residues. | nih.gov |
| Molecular Dynamics | SHANK1 PDZ domain | A fragment linked to a peptide moved across the protein surface, forming transient contacts with several basic residues. | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| Piperazine, 1-(4-fluorophenyl)-4-methyl- |
| 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) |
| N-Boc-piperazine |
| 1-(4-fluorophenyl)piperazine |
| 3-(4-chlorobenzoyl)-2-{2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide (BS230) |
Pre Clinical Metabolic Fate and Pharmacokinetic Research Non Human Studies
Absorption and Distribution Studies in Pre-clinical Models
Information regarding the absorption and distribution characteristics of Piperazine (B1678402), 1-(4-fluorophenyl)-4-methyl- in any non-human model is not available. Key pharmacokinetic parameters such as oral bioavailability, tissue distribution, and plasma protein binding have not been reported. These studies are essential for understanding how the compound is absorbed into the systemic circulation and where it subsequently distributes within the body.
Membrane Permeability and P-glycoprotein Substrate/Inhibitor Status
The assessment of a compound's ability to cross biological membranes is a critical step in preclinical development. For a compound like Piperazine, 1-(4-fluorophenyl)-4-methyl-, this would typically be evaluated using in vitro models such as the Caco-2 cell permeability assay. nih.govnih.gov This assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelial barrier. The apparent permeability coefficient (Papp) would be determined in both the apical-to-basolateral and basolateral-to-apical directions. A high Papp value generally suggests good potential for oral absorption.
The efflux ratio, calculated from the bidirectional permeability measurements, would indicate whether the compound is a substrate of efflux transporters like P-glycoprotein (P-gp). science.gov P-gp is a key transporter that can limit the absorption and tissue penetration of its substrates. frontiersin.org If the efflux ratio is significantly greater than 1, it suggests that the compound is actively transported out of the cells, which could impact its bioavailability and distribution. Further studies might involve specific P-gp-overexpressing cell lines to confirm this interaction. nih.gov
Table 1: Illustrative Data Table for Membrane Permeability and P-gp Substrate Status (Hypothetical)
| Parameter | Value | Interpretation |
|---|---|---|
| Papp (A→B) (10⁻⁶ cm/s) | Data not available | Indicates permeability across the cell monolayer. |
| Papp (B→A) (10⁻⁶ cm/s) | Data not available | Indicates permeability in the reverse direction. |
| Efflux Ratio (Papp(B→A)/Papp(A→B)) | Data not available | A value >2 suggests the compound is a P-gp substrate. |
| P-gp Inhibitor IC₅₀ (µM) | Data not available | Concentration required to inhibit P-gp by 50%. |
Tissue Distribution Profiles in Animal Models
Understanding where a compound distributes in the body is essential for assessing its potential efficacy and toxicity. Tissue distribution studies for Piperazine, 1-(4-fluorophenyl)-4-methyl- would typically be conducted in rodent models, such as rats or mice. nih.govnih.gov These studies often involve the administration of a radiolabeled version of the compound to track its localization in various tissues and organs over time.
Following administration, tissue samples from key organs (e.g., liver, kidney, brain, lung, heart, muscle, and adipose tissue) would be collected at multiple time points. The concentration of the compound and/or its metabolites in each tissue would be quantified. The results would provide insights into the extent of distribution, potential for accumulation in specific tissues, and whether the compound can cross the blood-brain barrier.
Table 2: Illustrative Data Table for Tissue Distribution in Rats (Hypothetical)
| Tissue | Concentration (ng/g) at Tmax | Tissue-to-Plasma Ratio |
|---|---|---|
| Liver | Data not available | Data not available |
| Kidney | Data not available | Data not available |
| Brain | Data not available | Data not available |
| Lung | Data not available | Data not available |
| Heart | Data not available | Data not available |
| Muscle | Data not available | Data not available |
| Adipose | Data not available | Data not available |
Excretion Pathways and Mass Balance Studies (Non-human)
Renal and Biliary Excretion Routes
Determining the primary routes of elimination from the body is a fundamental aspect of pharmacokinetic profiling. For Piperazine, 1-(4-fluorophenyl)-4-methyl-, studies would be conducted in animal models to quantify its excretion in urine and feces. nih.govresearchgate.net To differentiate between unabsorbed drug excreted in feces and drug that has been absorbed and subsequently eliminated via the bile, studies in bile duct-cannulated animals are often performed. This allows for the direct collection of bile and a more precise determination of the extent of biliary excretion. The analysis of urine, feces, and bile would identify the parent compound and its major metabolites, providing a comprehensive picture of the elimination pathways.
Recovery of Administered Dose in Excreta
Table 3: Illustrative Data Table for Mass Balance in Rats (Hypothetical)
| Excretion Route | Percentage of Administered Dose Recovered |
|---|---|
| Urine | Data not available |
| Feces | Data not available |
| Total Recovery | Data not available |
Pre Clinical in Vivo Pharmacological Investigations Non Human Models
Neuropharmacological Effects in Rodent Models
Standard behavioral and neurochemical assays in rodent models are crucial for characterizing the psychoactive properties of a novel compound.
Behavioral Descriptors in Standardized Assays (e.g., Locomotor Activity, Forced Swim Test)
No studies were identified that have assessed the effects of Piperazine (B1678402), 1-(4-fluorophenyl)-4-methyl- on locomotor activity or in the forced swim test in rodents. Typically, locomotor activity is measured to assess potential stimulant or sedative effects, while the forced swim test is a common screening tool for potential antidepressant-like activity. In the forced swim test, a decrease in immobility time is often interpreted as a positive antidepressant-like effect.
Assessment of Neurotransmitter Levels in Brain Regions (e.g., Microdialysis)
There is no available data from microdialysis studies investigating the impact of Piperazine, 1-(4-fluorophenyl)-4-methyl- on neurotransmitter levels in any brain region. Microdialysis is a technique that allows for the in vivo sampling of extracellular fluid from specific brain areas to measure neurotransmitter concentrations, providing insights into a compound's mechanism of action.
In Vivo Receptor Occupancy Studies
In vivo receptor occupancy studies are essential for confirming that a compound interacts with its intended target in a living organism.
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Studies in Animal Models
No PET or SPECT studies in animal models have been published for Piperazine, 1-(4-fluorophenyl)-4-methyl-. These non-invasive imaging techniques are used to quantify the binding of a radiolabeled compound to its target receptor in the brain, providing information on receptor occupancy at different doses.
Ex Vivo Autoradiography and Radioligand Binding
Information regarding ex vivo autoradiography or radioligand binding studies for Piperazine, 1-(4-fluorophenyl)-4-methyl- is not available. Ex vivo autoradiography involves administering the compound to an animal, followed by removal of the brain and incubation of tissue slices with a radioligand to visualize receptor binding.
Pharmacodynamic Biomarker Analysis
No studies have been identified that report on the analysis of pharmacodynamic biomarkers following the administration of Piperazine, 1-(4-fluorophenyl)-4-methyl-. Pharmacodynamic biomarkers are used to measure the physiological or biochemical effects of a compound, providing a link between drug exposure and its therapeutic or adverse effects.
Gene Expression Changes in Target Tissues
Currently, there is a notable absence of published in vivo studies specifically investigating the effects of Piperazine, 1-(4-fluorophenyl)-4-methyl- on gene expression in target tissues of non-human models. While research on compounds with similar structural motifs, such as other piperazine derivatives, has sometimes included analyses of gene expression to elucidate mechanisms of action, no such data is available for this specific molecule.
Future research endeavors could employ techniques such as quantitative polymerase chain reaction (qPCR) or microarray analysis on tissues harvested from animal models following administration of Piperazine, 1-(4-fluorophenyl)-4-methyl-. These investigations would be crucial in identifying specific genes and genetic pathways modulated by the compound, thereby offering insights into its pharmacological profile at the molecular level. Such studies would likely focus on brain regions implicated in the disorders for which this compound might be a therapeutic candidate, including the prefrontal cortex, hippocampus, and striatum. The table below illustrates a hypothetical study design for investigating such changes.
| Hypothetical Study Design: Gene Expression Analysis | |
| Animal Model | Male Wistar Rats |
| Target Tissues | Prefrontal Cortex, Hippocampus, Striatum |
| Experimental Groups | Vehicle Control, Piperazine, 1-(4-fluorophenyl)-4-methyl- (multiple dose levels) |
| Methodology | RNA sequencing (RNA-Seq) to analyze the transcriptome |
| Potential Genes of Interest | Genes related to serotonergic and dopaminergic signaling, neuroinflammation, and synaptic plasticity |
| Data Analysis | Differential gene expression analysis, pathway analysis |
Protein Phosphorylation and Signaling Pathway Activation In Vivo
Similar to gene expression studies, there is a scarcity of in vivo research detailing the effects of Piperazine, 1-(4-fluorophenyl)-4-methyl- on protein phosphorylation and the activation of intracellular signaling pathways in non-human models. Understanding these downstream effects is critical for a comprehensive pharmacological assessment.
Investigations into the impact of this compound on protein phosphorylation would typically involve techniques like Western blotting or mass spectrometry-based phosphoproteomics. These methods can quantify the phosphorylation status of key signaling proteins in target tissues. For a compound predicted to interact with neurotransmitter systems, a focus would be placed on signaling molecules downstream of G-protein coupled receptors, such as protein kinase A (PKA), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs). A hypothetical experimental outline is presented in the table below.
| Hypothetical Study Design: Protein Phosphorylation Analysis | |
| Animal Model | C57BL/6 Mice |
| Target Tissues | Brain homogenates from specific regions (e.g., cortex, hippocampus) |
| Experimental Groups | Control (vehicle), Piperazine, 1-(4-fluorophenyl)-4-methyl- treated |
| Methodology | Western Blot analysis for phosphorylated and total protein levels |
| Key Proteins of Interest | p-CREB, p-ERK, p-Akt, p-GSK3β |
| Outcome Measures | Ratio of phosphorylated to total protein to determine activation state of signaling pathways |
Proof-of-Concept Studies in Disease Models (Non-human)
Rodent Models of Neurological or Psychiatric Disorders
While direct proof-of-concept studies in established rodent models of neurological or psychiatric disorders using Piperazine, 1-(4-fluorophenyl)-4-methyl- are not extensively documented in publicly available literature, the pharmacological class of phenylpiperazines has been evaluated in various models. These models are designed to mimic specific aspects of human conditions such as anxiety, depression, and psychosis.
Commonly used rodent models for assessing potential anxiolytic or antidepressant effects include the elevated plus-maze and the forced swim test. For instance, a structurally related compound, para-fluorophenylpiperazine (pFPP), has been studied for its physiological and behavioral effects, providing a framework for how Piperazine, 1-(4-fluorophenyl)-4-methyl- might be investigated.
The table below outlines some of the rodent models that would be relevant for evaluating the therapeutic potential of Piperazine, 1-(4-fluorophenyl)-4-methyl- in the context of psychiatric disorders.
| Relevant Rodent Models for Psychiatric Disorders | |
| Disorder | Rodent Model |
| Anxiety | Elevated Plus-Maze, Open Field Test, Light-Dark Box Test |
| Depression | Forced Swim Test, Tail Suspension Test, Chronic Mild Stress Model |
| Psychosis | Prepulse Inhibition Deficit Model, Amphetamine-Induced Hyperlocomotion |
Assessment of Specific Behavioral or Physiological Phenotypes
In the absence of direct studies on Piperazine, 1-(4-fluorophenyl)-4-methyl-, research on analogous compounds can offer insights into the potential behavioral and physiological phenotypes that might be assessed. For example, studies on para-fluorophenylpiperazine (pFPP) in rats have documented its effects on physiological parameters.
In one such study, pFPP was shown to induce transient decreases in body temperature and heart rate. It also produced a significant decrease in respiratory minute volume. These findings suggest that Piperazine, 1-(4-fluorophenyl)-4-methyl- could potentially modulate autonomic nervous system function.
Behavioral assessments would likely focus on paradigms relevant to anxiety and depression. In the elevated plus-maze, an anxiolytic-like effect would be indicated by an increase in the time spent in the open arms. In the forced swim test, a compound with antidepressant-like properties would be expected to decrease the duration of immobility. The following table summarizes key behavioral and physiological parameters that could be assessed.
| Potential Behavioral and Physiological Assessments | |
| Assessment Type | Specific Parameters |
| Behavioral | Time in open arms (Elevated Plus-Maze), Immobility time (Forced Swim Test), Locomotor activity (Open Field Test) |
| Physiological | Core body temperature, Heart rate, Respiratory rate, Blood pressure |
Analytical and Characterization Methodologies for Piperazine, 1 4 Fluorophenyl 4 Methyl
Chromatographic Techniques for Purity and Quantification
Chromatography is fundamental to assessing the purity of Piperazine (B1678402), 1-(4-fluorophenyl)-4-methyl- and quantifying it. The choice of technique depends on the specific analytical goal, such as routine purity checks, identification of trace impurities, or analysis of volatile related substances.
High-Performance Liquid Chromatography (HPLC) with UV-Vis, Diode Array, or Mass Spectrometric Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally sensitive compounds like substituted piperazines. rdd.edu.iq Unlike unsubstituted piperazine, which lacks a strong UV chromophore and often requires derivatization for UV detection, the presence of the 4-fluorophenyl group in Piperazine, 1-(4-fluorophenyl)-4-methyl- provides inherent UV absorbance, facilitating direct analysis. jocpr.comresearchgate.net
Methods for related phenylpiperazine derivatives typically utilize reversed-phase chromatography. rdd.edu.iq A C18 or similar stationary phase is commonly employed with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol.
UV-Vis and Diode Array Detection (DAD): These detectors are suitable for routine quantification and purity assessment. DAD offers the advantage of acquiring spectra across a range of wavelengths, which aids in peak identification and purity assessment by checking for co-eluting impurities. The fluorophenyl chromophore is expected to have a UV maximum suitable for sensitive detection.
Mass Spectrometric (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides superior selectivity and sensitivity. scispace.com It offers definitive identification based on the mass-to-charge ratio (m/z) of the parent ion and its fragments, which is invaluable for impurity profiling and metabolic studies.
A summary of typical HPLC conditions is presented below.
| Parameter | Typical Conditions | Purpose |
| Column | Reversed-Phase C18 or C8, 250 x 4.6 mm, 5 µm | Separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Methanol and Water/Buffer (e.g., Ammonium Acetate) | Elution of the analyte from the column. |
| Detection | UV-Vis, Diode Array (DAD), or Mass Spectrometry (MS) | Quantification and/or identification of the compound. researchgate.net |
| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency. jocpr.com |
| Injection Volume | 10-20 µL | Amount of sample introduced into the system. jocpr.com |
| Column Temp. | 25-35 °C | Ensures reproducible retention times. jocpr.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net While Piperazine, 1-(4-fluorophenyl)-4-methyl- itself has a relatively high boiling point, GC-MS is highly effective for identifying volatile impurities, precursors (e.g., 1-methylpiperazine), or specific volatile derivatives formed during synthesis or degradation. rdd.edu.iq
Direct analysis of the compound is possible, as demonstrated by GC-MS data available for the closely related analogue 1-(4-fluorophenyl)piperazine (B120373). spectrabase.com The mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the compound's identity. For analysis in aqueous matrices, sample preparation techniques like liquid-liquid extraction or solid-phase microextraction may be required to transfer the analyte into a suitable organic solvent and pre-concentrate it. nih.gov
Chiral Chromatography for Enantiomeric Purity
The chemical structure of Piperazine, 1-(4-fluorophenyl)-4-methyl- lacks a stereocenter, meaning it is an achiral molecule. It does not exist as enantiomers. Therefore, chiral chromatography, a technique used to separate enantiomeric pairs, is not applicable for assessing the "enantiomeric purity" of this specific compound.
Should a chiral center be introduced into the molecule, for instance by substitution on the piperazine ring at a position other than nitrogen or by adding a chiral substituent, chiral HPLC would become a critical analytical method. nih.gov Techniques often involve the use of a chiral stationary phase (CSP), such as those based on polysaccharide derivatives like cellulose (B213188) or amylose, to achieve separation of the resulting enantiomers. nih.govmdpi.com
Spectroscopic Characterization
Spectroscopic methods are indispensable for the definitive structural elucidation of Piperazine, 1-(4-fluorophenyl)-4-methyl-. Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework and the position of the fluorine atom, while Infrared (IR) and Raman spectroscopy confirm the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation
NMR spectroscopy is the most powerful tool for unambiguous structure determination. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for the complete assignment of all atoms in the molecule. scispace.com
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. The spectrum would show distinct signals for the aromatic protons on the fluorophenyl ring, the four sets of methylene (B1212753) protons on the piperazine ring, and the methyl group protons. The protons on the aromatic ring adjacent to the fluorine atom will show coupling to ¹⁹F.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show characteristic signals for the aromatic carbons (with C-F coupling visible for the carbons of the fluorophenyl ring), the piperazine ring carbons, and the methyl carbon. chemicalbook.com Computational methods and data from similar structures, such as 1-(4-chlorophenyl)piperazine, are often used to aid in the assignment of carbon signals. scispace.com
¹⁹F NMR: The fluorine NMR spectrum is simple yet highly informative, typically showing a single signal for the fluorine atom on the phenyl ring. icpms.cz The chemical shift is characteristic of a fluorine atom attached to an aromatic ring, and it is a sensitive probe of the electronic environment. colorado.eduhuji.ac.il
The following table summarizes the predicted NMR data for the compound.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~ 7.0 (dd) | Doublet of doublets | 2H, Aromatic CH (ortho to F) |
| ¹H | ~ 6.9 (t) | Triplet | 2H, Aromatic CH (ortho to N) |
| ¹H | ~ 3.1 (t) | Triplet | 4H, Piperazine CH₂ (adjacent to N-phenyl) |
| ¹H | ~ 2.5 (t) | Triplet | 4H, Piperazine CH₂ (adjacent to N-methyl) |
| ¹H | ~ 2.3 (s) | Singlet | 3H, N-CH₃ |
| ¹³C | ~ 158 (d, ¹JCF ≈ 240 Hz) | Doublet | 1C, Aromatic C-F |
| ¹³C | ~ 148 (d, ⁴JCF ≈ 2 Hz) | Doublet | 1C, Aromatic C-N |
| ¹³C | ~ 118 (d, ²JCF ≈ 20 Hz) | Doublet | 2C, Aromatic CH (ortho to F) |
| ¹³C | ~ 115 (d, ³JCF ≈ 8 Hz) | Doublet | 2C, Aromatic CH (ortho to N) |
| ¹³C | ~ 55 | Singlet | 2C, Piperazine CH₂ (adjacent to N-methyl) |
| ¹³C | ~ 50 | Singlet | 2C, Piperazine CH₂ (adjacent to N-phenyl) |
| ¹³C | ~ 46 | Singlet | 1C, N-CH₃ |
| ¹⁹F | ~ -115 to -120 | Multiplet | 1F, Ar-F |
Note: Predicted chemical shifts are based on data for analogous compounds like 1-(4-fluorophenyl)piperazine and other N-methylpiperazine derivatives. scispace.comchemicalbook.comrsc.org Actual values may vary depending on solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and FT-Raman are used to identify the functional groups present in a molecule. muni.cz The spectra show absorption bands corresponding to the vibrational frequencies of specific bonds. scispace.com
For Piperazine, 1-(4-fluorophenyl)-4-methyl-, the key vibrational modes include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching: From the methyl and piperazine methylene groups, observed just below 3000 cm⁻¹. scispace.com
Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the phenyl ring. scispace.com
C-N stretching: Vibrations from the piperazine ring and its N-aryl/N-alkyl bonds appear in the 1350-1000 cm⁻¹ region.
C-F stretching: A strong, characteristic band for the aryl-fluoride bond is expected in the 1250-1100 cm⁻¹ region.
FT-Raman spectroscopy provides complementary information, particularly for the non-polar C=C and C-C bonds of the aromatic and piperazine rings. muni.czdergipark.org.tr
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Region |
| Aromatic C-H Stretch | 3100 - 3000 | Functional Group |
| Aliphatic C-H Stretch | 2980 - 2800 | Functional Group |
| Aromatic C=C Stretch | 1610 - 1580, 1515 - 1480 | Fingerprint |
| CH₂ Scissoring/Bending | 1470 - 1440 | Fingerprint |
| C-F Stretch | 1250 - 1100 | Fingerprint |
| C-N Stretch | 1350 - 1000 | Fingerprint |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis spectrum. In "Piperazine, 1-(4-fluorophenyl)-4-methyl-", the fluorophenyl group acts as the primary chromophore. The absorption of UV light by this aromatic ring system can provide information about the electronic transitions within the molecule.
While specific experimental data for the maximum absorbance (λmax) of "Piperazine, 1-(4-fluorophenyl)-4-methyl-" is not widely available in published literature, the UV-Vis spectrum would be expected to show characteristic absorption bands associated with the π → π* transitions of the benzene (B151609) ring. The position and intensity of these bands can be influenced by the fluorine substituent and the piperazine ring. For similar aromatic compounds, these absorptions typically occur in the range of 200-300 nm. The presence of the piperazine moiety can also have a minor effect on the spectrum.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of "Piperazine, 1-(4-fluorophenyl)-4-methyl-". Soft ionization techniques are particularly useful for obtaining the intact molecular ion.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization methods that are well-suited for the analysis of polar and thermally labile molecules like "Piperazine, 1-(4-fluorophenyl)-4-methyl-". These techniques typically generate protonated molecules, [M+H]⁺, allowing for the accurate determination of the molecular weight.
For "Piperazine, 1-(4-fluorophenyl)-4-methyl-", with a molecular formula of C₁₂H₁₇FN₂, the theoretical exact mass of the protonated molecule [M+H]⁺ is 209.1449 Da. cfsre.org ESI-MS is particularly effective as the basic nitrogen atoms in the piperazine ring can be readily protonated. medchemexpress.com APCI is also a suitable technique and can be advantageous for less polar compounds or when coupling with normal-phase chromatography. chiron.nocaymanchem.com Both methods provide the molecular weight of the compound with high accuracy and sensitivity.
Table 1: Mass Spectrometry Data for Piperazine, 1-(4-fluorophenyl)-4-methyl-
| Parameter | Value | Source |
| Molecular Formula | C₁₂H₁₇FN₂ | cfsre.org |
| Molecular Weight | 208.3 g/mol | cfsre.org |
| Exact Mass [M+H]⁺ | 209.1449 Da | cfsre.org |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is employed to confirm the molecular structure by fragmenting the precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the compound's structure and provides a "fingerprint" for identification.
Solid-State Characterization
The characterization of the solid-state properties of a compound is critical, as different solid forms can exhibit varying physical properties.
X-ray Powder Diffraction (XRPD) for Crystalline Polymorphs
X-ray Powder Diffraction (XRPD) is a powerful technique for the investigation of crystalline materials. It can be used to identify the specific crystalline form or polymorph of a substance. Each crystalline solid has a unique XRPD pattern, which is determined by its crystal lattice.
There is no publicly available XRPD data specifically for "Piperazine, 1-(4-fluorophenyl)-4-methyl-". However, if this compound exists in different polymorphic forms, XRPD would be the primary method to distinguish between them. The analysis of a related compound, 1-[bis(4-fluorophenyl)methyl]piperazine, has shown that it crystallizes in a monoclinic system, and its structure was determined using single-crystal X-ray diffraction. A similar approach could be applied to characterize the crystalline structure of "Piperazine, 1-(4-fluorophenyl)-4-methyl-".
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Properties
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques used to study the thermal properties of a material.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, glass transitions, and other thermal events. For a crystalline solid like "Piperazine, 1-(4-fluorophenyl)-4-methyl-", a sharp endothermic peak corresponding to its melting point would be expected in the DSC thermogram.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability and decomposition of the compound. The TGA curve would indicate the temperature at which the compound begins to degrade.
Specific DSC and TGA data for "Piperazine, 1-(4-fluorophenyl)-4-methyl-" are not available in the public domain. However, these techniques are fundamental in characterizing the thermal behavior and stability of the compound.
Future Directions and Emerging Research Avenues for Piperazine, 1 4 Fluorophenyl 4 Methyl
Development of Advanced Synthetic Strategies
The synthesis of piperazine-containing molecules is a mature field, yet there remains significant room for improvement in terms of efficiency, safety, and environmental impact. Future efforts will likely focus on moving beyond traditional batch chemistry towards more sophisticated and sustainable manufacturing paradigms.
Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch production. In this approach, chemical reactions are run in a continuously flowing stream within a network of tubes or microreactors. This methodology offers numerous advantages over batch synthesis, including enhanced safety, improved heat and mass transfer, higher yields, and the potential for seamless integration of reaction, purification, and analysis steps.
For the synthesis of Piperazine (B1678402), 1-(4-fluorophenyl)-4-methyl- and its analogs, flow chemistry could be particularly advantageous. The synthesis of related antihistamines containing the 1-diphenylmethylpiperazine scaffold has already been successfully demonstrated using flow processes. nih.gov These processes often involve nucleophilic substitution reactions which can be precisely controlled in a flow reactor, minimizing side reactions and improving product purity. nih.gov A transition to continuous manufacturing could reduce the use of hazardous reagents and solvents, making the synthesis greener and more cost-effective.
Table 1: Potential Advantages of Flow Chemistry for Synthesizing Piperazine, 1-(4-fluorophenyl)-4-methyl- Derivatives
| Feature | Description | Potential Impact |
| Enhanced Safety | Small reactor volumes minimize the risk associated with highly reactive intermediates or exothermic reactions. | Safer handling of reagents and reduced risk of thermal runaway. |
| Precise Control | Superior control over reaction parameters like temperature, pressure, and residence time. | Higher selectivity, reduced by-product formation, and improved yields. |
| Scalability | Production is scaled by running the system for longer periods, avoiding the challenges of scaling up batch reactors. | More straightforward transition from laboratory-scale synthesis to industrial production. |
| Automation | Flow systems can be fully automated, allowing for continuous operation and real-time monitoring. | Increased efficiency, reduced labor costs, and consistent product quality. |
Future research will likely involve the development of optimized flow-based routes, potentially integrating multiple synthetic steps into a single, continuous operation. nih.gov
Many bioactive molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers), often with only one enantiomer providing the desired therapeutic effect. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled stereoselectivity for creating single-enantiomer compounds. researchgate.net This approach is becoming an indispensable tool in modern pharmaceutical synthesis. nih.gov
For derivatives of Piperazine, 1-(4-fluorophenyl)-4-methyl- that may possess chiral centers, biocatalysis presents a powerful avenue for asymmetric synthesis. Enzymes such as lipases, transaminases, and imine reductases (IREDs) could be employed. mdpi.com For instance, a transaminase could be used for the asymmetric synthesis of a chiral amine precursor, a strategy successfully applied in the large-scale manufacture of the antidiabetic drug sitagliptin. nih.gov Researchers could start with an existing enzyme and use directed evolution techniques to engineer a highly specific and efficient biocatalyst for a key synthetic intermediate. nih.gov
Table 2: Biocatalytic Strategies for Asymmetric Synthesis
| Enzyme Class | Reaction Type | Potential Application |
| Lipases | Kinetic Resolution | Separation of a racemic mixture of a chiral precursor by selectively acylating one enantiomer. researchgate.net |
| Transaminases (TAs) | Asymmetric Amination | Conversion of a prochiral ketone intermediate into a chiral amine with high enantiomeric excess. nih.gov |
| Imine Reductases (IREDs) | Reductive Amination | Asymmetric synthesis of chiral secondary or tertiary amines from imine intermediates. mdpi.com |
| Monoamine Oxidases (MAOs) | Deracemization | Conversion of a racemic amine into a single enantiomer in a one-pot cascade with other enzymes. mdpi.com |
The integration of biocatalysis can lead to more efficient and environmentally friendly synthetic routes, avoiding the need for chiral chromatography or the use of expensive and toxic heavy metal catalysts. researchgate.netnih.gov
Exploration of Novel Pharmacological Targets and Polypharmacology
The concept of "one drug, one target" is increasingly being replaced by the recognition that many drugs exert their effects by interacting with multiple targets, a phenomenon known as polypharmacology. Future research will aim to systematically explore the full interaction profile of Piperazine, 1-(4-fluorophenyl)-4-methyl- to identify new therapeutic opportunities and better understand its mechanism of action.
Identifying the unintended binding partners, or "off-targets," of a drug candidate is crucial. While off-target effects can be a source of adverse reactions, they can also be harnessed for therapeutic benefit (drug repurposing). The piperazine scaffold is a well-known "privileged structure" in medicinal chemistry, found in drugs targeting a wide array of receptors. nih.gov For example, structurally related piperazine compounds have shown high affinity for sigma (σ) receptors, which are implicated in various neurological and psychiatric disorders. nih.gov
Future research can employ chemoproteomic approaches, such as affinity chromatography coupled with mass spectrometry, to pull down and identify the binding partners of Piperazine, 1-(4-fluorophenyl)-4-methyl- from cell lysates. This allows for an unbiased survey of its interactome, potentially revealing novel targets that were not predicted by computational models.
Network pharmacology is a powerful in silico approach that analyzes the complex relationships between drugs, targets, and diseases within the context of biological networks. mdpi.com This method can be used to predict the therapeutic effects and underlying mechanisms of a compound by examining its impact on entire pathways rather than single targets. mdpi.com
By applying network pharmacology to Piperazine, 1-(4-fluorophenyl)-4-methyl- , researchers can:
Construct a drug-target-disease network to visualize all potential interactions.
Use bioinformatic tools to identify key proteins (hub genes) and signaling pathways modulated by the compound. mdpi.com
Predict new therapeutic indications based on the disease pathways influenced by the drug's target profile.
Simulate the compound's effect on cellular networks to understand its polypharmacological mechanism.
This approach provides a holistic view of a drug's action and can guide the design of experiments to validate new therapeutic hypotheses. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, from initial target identification to the design of clinical trials. nih.gov These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, significantly accelerating the research and development timeline. nih.govresearchgate.net
For Piperazine, 1-(4-fluorophenyl)-4-methyl- , AI can be applied in several key areas:
De Novo Drug Design: Generative AI models can design novel analogs of the parent compound with optimized properties. By providing the model with desired parameters (e.g., increased potency, reduced toxicity, improved metabolic stability), it can generate new molecular structures that are likely to succeed. nih.gov
Property Prediction: ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, can predict the biological activity and physicochemical properties of virtual compounds before they are synthesized. researchgate.net This allows researchers to prioritize the most promising candidates for synthesis and testing, saving time and resources.
Synthesis Prediction: AI tools can devise synthetic routes for novel compounds, effectively performing retrosynthesis. youtube.com This can help chemists find the most efficient and viable ways to create the molecules designed by generative models.
Target Identification: AI algorithms can analyze genomic, proteomic, and clinical data to identify and validate new biological targets for which piperazine derivatives might be effective. nih.gov
The integration of AI into the discovery pipeline for Piperazine, 1-(4-fluorophenyl)-4-methyl- will create a powerful feedback loop: AI designs new molecules, predicts their properties and synthetic routes, and experimental data from testing these molecules is then used to further train and refine the AI models, leading to increasingly sophisticated and successful drug candidates. youtube.com
De Novo Design of Piperazine Derivatives
The de novo design of novel chemical entities based on the piperazine framework is a promising avenue for discovering compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. museonaturalistico.itresearchgate.net The piperazine nucleus is considered a "privileged scaffold" because of its presence in numerous approved drugs and its versatile physicochemical properties, such as its basicity, solubility, and conformational characteristics, which are crucial for modulating drug-like properties. rsc.orgnih.gov
Future design strategies will increasingly rely on computational algorithms and quantitative structure-activity relationship (QSAR) studies to guide the synthesis of new derivatives. mdpi.comnih.gov By analyzing the structural features of existing active compounds, including Piperazine, 1-(4-fluorophenyl)-4-methyl-, researchers can build predictive models. mdpi.com These models help in identifying key molecular descriptors—such as electronic properties (e.g., energy of the lowest unoccupied molecular orbital), steric factors, and solubility—that correlate with biological activity. mdpi.com For instance, a QSAR study on piperazine derivatives targeting the mTORC1 protein identified several descriptors that significantly influenced inhibitory activity, leading to the design of new, potentially more potent, candidate compounds. mdpi.com
Synthesis efforts are also advancing, with new methods focusing on the C-H functionalization of the piperazine ring itself, moving beyond simple substitutions at the nitrogen atoms. researchgate.net This allows for greater structural diversity and the creation of more complex and specific molecules. researchgate.net Techniques like photoredox catalysis are enabling these previously challenging chemical transformations, opening up new possibilities for novel derivatives. mdpi.com
Table 1: Approaches in De Novo Design of Piperazine Derivatives
| Design Approach | Description | Key Advantages | Relevant Findings |
|---|---|---|---|
| Privileged Scaffold-Based Design | Utilizes the piperazine core, a structure common in successful drugs, as a starting point for new molecular entities. rsc.orgnih.gov | High likelihood of favorable drug-like properties; versatile for chemical modification. nih.govmuseonaturalistico.it | The piperazine moiety is crucial for the biological activity in many classes of drugs, including anticancer and CNS-active agents. museonaturalistico.itnih.gov |
| Computational & QSAR Modeling | Employs computer algorithms to predict the biological activity of hypothetical derivatives based on their structural and electronic properties. mdpi.comnih.gov | Prioritizes the most promising candidates for synthesis, saving time and resources; identifies key structural features for activity. mdpi.com | QSAR models for piperazine derivatives have successfully predicted inhibitory activity based on descriptors like ELUMO, Log S, and molar refractivity. mdpi.com |
| Advanced Synthetic Methods | Involves novel chemical reactions, such as C-H functionalization and photoredox catalysis, to create more diverse and complex piperazine structures. researchgate.netmdpi.com | Access to previously unattainable chemical space; creation of compounds with unique 3D structures. researchgate.net | Photoredox and silicon amine protocol (SLAP) methods offer efficient, less toxic routes to functionalized piperazines. mdpi.com |
Predictive Modeling for Biological Activities and ADMET (computational only)
In silico modeling is becoming indispensable for the preclinical evaluation of drug candidates, allowing for the rapid screening of virtual compounds for their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govbhsai.org For derivatives of Piperazine, 1-(4-fluorophenyl)-4-methyl-, these computational tools can predict key characteristics and potential liabilities before any resource-intensive synthesis or laboratory testing is undertaken. bhsai.org
Two main categories of in silico approaches are employed: data modeling and molecular modeling. nih.gov
Data Modeling: This includes Quantitative Structure-Activity Relationship (QSAR) models, which establish a mathematical correlation between the chemical structure of a compound and its biological activity or a specific ADMET property. nih.gov For piperazine derivatives, QSAR studies have been used to build models that predict anticancer activity and inhibitory potential against specific enzymes. mdpi.com These models can effectively screen large libraries of virtual compounds to identify those with desirable activity profiles. mdpi.com
Molecular Modeling: This structure-based approach uses the three-dimensional structures of proteins to predict interactions. nih.gov Methods like molecular docking and molecular dynamics (MD) simulations can visualize how a piperazine derivative might bind to its biological target, such as a G-protein coupled receptor (GPCR) or an enzyme. nih.govdntb.gov.ua A study on 1-(4-Fluorophenyl)piperazine (B120373) used molecular docking to predict its binding mode within the active site of the acetylcholinesterase enzyme, suggesting its potential as a therapeutic agent for Alzheimer's disease. dntb.gov.ua Furthermore, MD simulations can reveal the stability of this binding over time. rsc.org
Platforms like ADMET Predictor® integrate various models to forecast a wide range of properties, including aqueous solubility, blood-brain barrier penetration, and metabolism by cytochrome P450 enzymes. youtube.com Such tools enable the early optimization of lead compounds by flagging potential issues, such as poor bioavailability or potential toxicity, guiding the design of derivatives with more favorable ADMET profiles. bhsai.orgethz.ch
Table 2: Computational Tools for Predictive ADMET & Activity Modeling
| Modeling Technique | Application for Piperazine Derivatives | Predicted Parameters |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity and ADMET properties based on structural descriptors. mdpi.comnih.gov | Inhibitory concentration (IC₅₀), drug-likeness (Lipinski's rule), aqueous solubility (Log S). mdpi.com |
| Molecular Docking | Simulates the binding pose of a derivative within the active site of a target protein (e.g., receptor, enzyme). dntb.gov.uarsc.org | Binding affinity, binding mode, identification of key interacting amino acid residues. dntb.gov.uanih.gov |
| Molecular Dynamics (MD) Simulation | Simulates the movement and interaction of the ligand-protein complex over time. nih.govrsc.org | Stability of the binding pose, conformational changes in the protein or ligand. rsc.org |
| Integrated ADMET Software (e.g., SwissADME, ADMET Predictor®) | Provides a comprehensive profile of a compound's pharmacokinetic and toxicity properties. mdpi.comyoutube.com | Absorption, Distribution, Metabolism, Excretion, Toxicity (e.g., hERG inhibition, mutagenicity). mdpi.combhsai.org |
Innovative Pre-clinical Research Models
To bridge the gap between in vitro data and clinical outcomes, research on Piperazine, 1-(4-fluorophenyl)-4-methyl- and its derivatives will benefit from innovative preclinical models that more accurately replicate human physiology.
Organ-on-a-Chip Technologies for In Vitro Studies
Organ-on-a-chip (OoC) systems are microfluidic devices that contain living human cells in a continuously perfused, micro-engineered environment that mimics the architecture and function of human organs. nih.govnih.govfrontiersin.org This technology offers a significant advantage over traditional 2D cell cultures and animal models, which often fail to predict human responses accurately. nih.govumbc.edu
For neuropharmacological compounds like phenylpiperazines, a "brain-on-a-chip" or, more specifically, a "blood-brain barrier-on-a-chip" model is particularly relevant. vt.edu These chips co-culture human brain endothelial cells with other neural cell types (like astrocytes and pericytes) to recreate the selective barrier that drugs must cross to exert their effects in the central nervous system. vt.edu Using such a model, researchers could:
Quantify the ability of Piperazine, 1-(4-fluorophenyl)-4-methyl- and its novel derivatives to penetrate the blood-brain barrier.
Study the compound's effects on neural cell function and network activity in a human-relevant context.
Investigate potential neurotoxicity with greater accuracy than animal models, which can have species-specific differences. umbc.edu
By providing a more faithful in vitro replication of human pathophysiology, OoC platforms can accelerate the drug development pipeline, improve the predictability of preclinical testing, and reduce reliance on animal studies. nih.govfrontiersin.org
Advanced Imaging Techniques in Animal Models
Non-invasive in vivo imaging techniques provide a powerful means to study the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of compounds directly within a living organism. nih.govyoutube.com For Piperazine, 1-(4-fluorophenyl)-4-methyl-, these technologies can offer critical insights into its distribution, target engagement, and downstream effects on the brain.
Table 3: Advanced Imaging Modalities for Neuropharmacological Research
| Imaging Technique | Principle | Application for Piperazine Derivatives |
|---|---|---|
| Positron Emission Tomography (PET) | Uses radiolabeled tracers to quantify biological processes with high sensitivity. nih.gov | Measure brain penetration and distribution; determine receptor occupancy by competing with a radiolabeled ligand for the same target. youtube.comnih.gov |
| Magnetic Resonance Imaging (MRI) | Uses magnetic fields and radio waves to generate high-resolution images of soft tissues. nih.gov | Visualize structural changes in the brain; functional MRI (fMRI) can map changes in brain activity and connectivity in response to the compound. nih.gov |
| Diffusion Tensor Imaging (DTI) | An MRI-based technique that measures the diffusion of water to map white matter tracts. scispace.com | Assess the compound's impact on the brain's structural connectivity and white matter integrity. scispace.com |
| Intravital Microscopy (IVM) | High-resolution microscopy that allows for real-time imaging of cellular processes in living animals. youtube.com | Directly observe drug distribution at the cellular level, interactions with blood vessels, and effects on cellular dynamics in the brain. youtube.com |
| Mass Spectrometry Imaging (MSI) | Visualizes the spatial distribution of drugs and endogenous molecules directly in tissue sections without labeling. nih.gov | Accurately map the distribution of the parent compound and its metabolites within different brain regions. nih.gov |
For example, Positron Emission Tomography (PET) can be used to visualize and quantify the compound's entry into the brain and its binding to specific receptor targets. youtube.comnih.gov By using a radiolabeled ligand that binds to the same receptor as the piperazine derivative, researchers can measure "receptor occupancy"—the percentage of receptors blocked by the drug at different doses. youtube.com Techniques like functional MRI (fMRI) can reveal how the compound modulates brain network activity, while DTI can show if it induces changes in structural connectivity over time. nih.govscispace.com
Design and Synthesis of Photoactivatable or Chemically Inducible Probes
A major challenge in pharmacology is understanding a drug's action with high spatiotemporal precision. nih.gov Photo-pharmacology aims to solve this by designing compounds that can be switched on or off with light. nih.gov This approach could be applied to Piperazine, 1-(4-fluorophenyl)-4-methyl- to gain precise control over its activity.
This involves modifying the original molecule to create a "caged" or "photoswitchable" version. nih.gov
Photocaged Probes: A photoremovable protecting group (the "cage") is attached to a critical part of the molecule, rendering it inactive. nih.gov When illuminated with a specific wavelength of light, the cage breaks off, releasing the active drug in a targeted area and at a precise moment. nih.gov Researchers have successfully created caged versions of a serotonin (B10506) receptor agonist and antagonist, allowing for rapid initiation and termination of receptor signaling. nih.gov
Photoswitchable Ligands: These probes incorporate a molecular switch, often an azobenzene (B91143) group, into their structure. nih.gov The azobenzene changes its shape (from the trans to the cis isomer) when exposed to one wavelength of light and reverts back with another wavelength. This change in shape alters the drug's ability to bind to its receptor, effectively turning its activity on and off reversibly. nih.gov This has been demonstrated for ligands targeting serotonin receptors. nih.gov
Synthesizing a photoactivatable version of Piperazine, 1-(4-fluorophenyl)-4-methyl- would enable researchers to study its effects on specific neural circuits or even within subcellular compartments, providing a much clearer picture of its mechanism of action. digitellinc.com
Optogenetic Tools for Receptor Modulation
While photopharmacology modifies the drug, optogenetics modifies the biological target. nih.govcornell.edu This powerful technique involves introducing light-sensitive proteins (like opsins) into specific cells, allowing researchers to control the activity of those cells or their signaling pathways with light. nih.govrawdatalibrary.net
G-protein coupled receptors (GPCRs), the largest family of drug targets, are frequently modulated by piperazine-based compounds. nih.govutas.edu.au Optogenetic tools offer an unprecedented way to dissect the function of these receptors and the pathways they control. nih.govutas.edu.au For instance, researchers can use light to:
Activate a specific GPCR subtype (e.g., a serotonin or dopamine (B1211576) receptor) in a particular brain region and observe whether this mimics the behavioral or cellular effects of Piperazine, 1-(4-fluorophenyl)-4-methyl-.
Inhibit a specific G-protein signaling pathway (e.g., Gq or Gi/o) that is thought to be modulated by the compound. utas.edu.au A recently developed tool, PIGM-Iq, uses a light-sensitive domain to selectively inhibit Gq-linked GPCR signaling. utas.edu.au
By combining the administration of a compound like Piperazine, 1-(4-fluorophenyl)-4-methyl- with optogenetic manipulation, scientists can untangle the complex interplay between the drug's action and the specific neural circuits and signaling cascades it engages. nih.gov This approach provides a level of specificity that is unattainable with traditional pharmacological methods. nih.govrawdatalibrary.net
Chemical Biology Approaches for Target Validation
The elucidation of the molecular targets of "Piperazine, 1-(4-fluorophenyl)-4-methyl-" is a critical step in understanding its mechanism of action and advancing its potential therapeutic applications. Chemical biology offers a powerful toolkit for target identification and validation, moving beyond traditional pharmacological assays to directly probe the interactions of a small molecule with proteins in a complex biological system. nih.govnih.gov These approaches typically involve the design and synthesis of specialized chemical probes derived from the parent molecule, which are then used in conjunction with advanced proteomic techniques to identify binding partners. researchgate.net
A primary strategy in chemical biology for target deconvolution is the use of affinity-based protein profiling (AfBPP). researchgate.net This technique relies on the creation of a probe molecule that retains the core pharmacophore of "Piperazine, 1-(4-fluorophenyl)-4-methyl-" but is modified with two key functionalities: a reactive group for covalent cross-linking to the target protein and a reporter tag for subsequent enrichment and identification. mdpi.com
Design and Synthesis of Chemical Probes:
The development of effective chemical probes is paramount for successful target validation. For "Piperazine, 1-(4-fluorophenyl)-4-methyl-", several probe design strategies can be envisioned based on its structure. The piperazine ring and the fluorophenyl group are key structural motifs that likely contribute to its biological activity and would be preserved in the probe design. nih.govnih.gov
One common approach is the incorporation of a photo-activatable group, such as a diazirine or benzophenone, onto the molecule. mdpi.comrsc.org These groups are chemically inert until activated by UV light, at which point they form highly reactive species that can covalently bind to nearby amino acid residues of the target protein. mdpi.com The placement of this photoreactive moiety is crucial and is often guided by structure-activity relationship (SAR) studies to ensure that the probe's binding affinity for the target is not significantly compromised. rsc.org For instance, a diazine could be incorporated at a position on the molecule that is not critical for target engagement.
In addition to the photoreactive group, a reporter tag is necessary for the isolation and identification of the probe-protein complex. Common tags include biotin (B1667282), which has a high affinity for streptavidin-coated beads, or an alkyne or azide (B81097) group for use in bioorthogonal "click" chemistry reactions. nih.govrsc.org Click chemistry allows for the attachment of a reporter molecule, such as a fluorescent dye or biotin, after the probe has bound to its target within a cellular lysate or even in living cells. rsc.org The synthesis of such probes would involve multi-step organic synthesis to incorporate these functionalities onto the "Piperazine, 1-(4-fluorophenyl)-4-methyl-" scaffold. ljmu.ac.uk
Affinity-Based Proteomics for Target Identification:
Once a suitable chemical probe is synthesized, it can be used in affinity-based proteomics experiments to identify its interacting proteins. A typical workflow involves incubating the probe with a cell lysate or live cells, followed by photo-activation to induce covalent cross-linking. The cells are then lysed, and the probe-protein complexes are enriched using the reporter tag. For example, if a biotin tag is used, the complexes can be captured on streptavidin-coated beads. nih.gov
After enrichment, the captured proteins are digested into smaller peptides, which are then analyzed by mass spectrometry. criver.com By comparing the proteins identified in the probe-treated sample to those from a control sample (e.g., treated with a non-reactive version of the probe or a competing ligand), specific binding partners of "Piperazine, 1-(4-fluorophenyl)-4-methyl-" can be identified. researchgate.net This competitive proteomic approach helps to distinguish true targets from non-specific binders. researchgate.net
Target Validation in Relevant Biological Systems:
Identifying a list of potential protein targets is only the first step. Subsequent validation is required to confirm that these interactions are responsible for the observed biological effects of "Piperazine, 1-(4-fluorophenyl)-4-methyl-". This can be achieved through a variety of methods, including:
Genetic approaches: Techniques such as siRNA or CRISPR-Cas9 can be used to knock down or knock out the expression of the identified target protein. If the biological activity of "Piperazine, 1-(4-fluorophenyl)-4-methyl-" is diminished in the absence of the target, it provides strong evidence for a direct interaction. cureffi.org
Biophysical assays: Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to measure the direct binding affinity and kinetics between the unmodified "Piperazine, 1-(4-fluorophenyl)-4-methyl-" and the purified target protein.
Cell-based assays: Functional assays can be designed to measure the effect of "Piperazine, 1-(4-fluorophenyl)-4-methyl-" on the activity of the identified target. For example, if the target is a G protein-coupled receptor (GPCR), changes in downstream signaling pathways, such as cAMP levels or calcium mobilization, can be monitored. researchgate.netnih.gov
The table below summarizes the key chemical biology techniques that could be applied for the target validation of "Piperazine, 1-(4-fluorophenyl)-4-methyl-".
| Technique | Description | Information Gained |
| Photo-affinity Labeling (PAL) | Utilizes a probe with a photo-activatable group to covalently link to the target protein upon UV irradiation. enamine.net | Covalent modification of the target protein, enabling its subsequent isolation and identification. |
| Activity-Based Protein Profiling (ABPP) | Employs reactive probes to covalently label the active sites of specific enzyme families. nih.gov | Provides information on the functional state of enzyme targets and can be used in a competitive manner to assess inhibitor potency and selectivity. researchgate.net |
| Compound-Centric Chemical Proteomics | Uses an immobilized version of the compound to "pull down" interacting proteins from a cell lysate. nih.gov | Identification of a broad range of potential binding partners, including direct targets and components of larger protein complexes. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a protein upon ligand binding. | Confirmation of target engagement in a cellular context without the need for chemical modification of the compound. cureffi.org |
By employing these chemical biology strategies, researchers can move from a small molecule with an interesting phenotype to a validated molecular target, thereby paving the way for a deeper understanding of its therapeutic potential and mechanism of action. wesleyan.edu
Q & A
Q. What are the established synthetic methodologies for 1-(4-fluorophenyl)-4-methylpiperazine and its derivatives?
The compound and its analogs are typically synthesized via nucleophilic substitution or coupling reactions. For example, fluorobenzyl piperazine derivatives can be prepared by reacting 1-(4-fluorobenzyl)piperazine with benzoyl chlorides in dichloromethane (DCM) using N,N-diisopropylethylamine as a base. Purification is achieved via crystallization or flash chromatography, with yields ranging from 41% to 92% depending on substituents . Characterization relies on NMR (¹H, ¹³C) and elemental analysis, as demonstrated in studies reporting melting points (e.g., 81–82°C for 4-(4-fluorobenzyl)piperazin-1-ylmethanone) and Rf values .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : For structural elucidation (e.g., aromatic proton signals at δ 6.99–7.32 ppm and methylene groups at δ 2.45–3.82 ppm) .
- HPLC : Reversed-phase methods with micellar or microemulsion mobile phases effectively separate degradation products and impurities .
- Elemental analysis : Validates purity (>98%) and stoichiometry, with calculated vs. found values for C, H, and N (e.g., C 65.15% vs. 65.00% theoretical) .
- Melting point determination : Used to confirm crystalline purity (e.g., 153–154°C for hydroxyphenyl derivatives) .
Q. What biological activities are associated with this piperazine derivative?
Reported activities include:
- Antiviral effects : Inhibition of SARS-CoV-2 via structural interactions with viral proteins .
- Adrenergic receptor antagonism : Selective α2-receptor blockade, as seen in related piperazine analogs .
- Antitumor potential : Derivatives like 1-(4-bis(4-fluorophenyl)methylpiperazine) triazoles show cytotoxicity, suggesting lead candidates for cancer drug development .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yields and purity?
- Solvent and catalyst screening : Polar aprotic solvents (e.g., DCM) and bases like diisopropylethylamine enhance reaction efficiency .
- Stoichiometric adjustments : Increasing benzoyl chloride equivalents (e.g., 1.5:1 molar ratio) improves acylation yields .
- Purification strategies : Flash chromatography with gradients (e.g., hexane/ethyl acetate) resolves closely eluting impurities, while recrystallization in ether ensures high-purity solids .
Q. How can contradictions in biological activity data across studies be resolved?
- Standardized assays : Use consistent in vitro models (e.g., MTT for cytotoxicity, enzyme inhibition assays for carbonic anhydrase) to minimize variability .
- Purity validation : Employ LC-MS to confirm compound integrity, as impurities (e.g., degradation products like bis(4-fluorophenyl)methanone) may skew results .
- Dose-response studies : Establish EC50/IC50 curves under controlled conditions (e.g., pH, temperature) to compare potency accurately .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent variation : Introduce electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups to the phenyl ring to modulate receptor affinity .
- Bioisosteric replacement : Replace the 4-fluorophenyl group with thiophene or pyridine to assess impact on kinase inhibition .
- Molecular docking : Map interactions with targets like tyrosine kinases using software (e.g., AutoDock) to rationalize activity differences .
Q. How can spectral data discrepancies (e.g., NMR shifts) be addressed?
- Deuterated solvent effects : Re-run NMR in alternative solvents (e.g., DMSO-d6 vs. CDCl3) to resolve splitting artifacts .
- 2D NMR techniques : Use COSY and HSQC to assign overlapping proton/carbon signals (e.g., methylene groups in piperazine rings) .
- Cross-validation : Pair NMR with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
Q. What experimental designs are recommended for evaluating kinase inhibition?
- Kinase profiling panels : Test against a broad panel (e.g., 100+ kinases) to identify selectivity, using ADP-Glo assays for enzymatic activity .
- Cellular assays : Measure phosphorylation inhibition in cancer cell lines (e.g., A549, HeLa) via Western blot or ELISA .
- Thermodynamic studies : Perform ITC (isothermal titration calorimetry) to quantify binding affinities (Kd) and enthalpic contributions .
Q. Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
